

# Application Notes and Protocols: Oregon Green 488 Succinimidyl Ester

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## Compound of Interest

Compound Name: OG 488, acid

Cat. No.: B15142037

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## Introduction

Oregon Green 488 carboxylic acid, succinimidyl ester (also known as NHS ester) is a highly effective amine-reactive fluorescent dye. It is a fluorinated analog of fluorescein, offering significant advantages, including greater photostability and a lower pKa of approximately 4.7.[1][2][3][4] This lower pKa makes its fluorescence essentially insensitive to pH in the physiological range (pH 6-8), a significant improvement over fluorescein.[1][2][3][4][5] The succinimidyl ester moiety readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable covalent bonds. With excitation and emission maxima at approximately 496 nm and 524 nm, respectively, it is well-suited for instruments equipped with the common 488 nm laser line.[1][3]

## Core Applications

The primary applications of Oregon Green 488 succinimidyl ester are:

- **Labeling of Proteins and Peptides:** Covalently attaching a fluorescent tag to purified proteins, such as antibodies, for use in immunoassays, fluorescence microscopy, and flow cytometry.
- **Live Cell Staining for Proliferation and Tracking:** A cell-permeant version, often with diacetate groups (Carboxy-DFFDA, SE), allows for the labeling of intracellular proteins. As cells divide,

the dye is distributed equally between daughter cells, enabling the tracking of cell generations by flow cytometry.

- **Labeling of Amine-Modified Nucleic Acids:** For visualization of nucleic acids in various molecular biology applications.

## Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative parameters for common applications.

Table 1: Reagent and Spectral Properties

Parameter	Value
Excitation Maximum (Ex)	~496 nm
Emission Maximum (Em)	~524 nm
Molecular Weight	~509.38 g/mol
pKa	~4.7
Recommended Solvents	Anhydrous DMSO or DMF
Storage Conditions	-20°C, protected from light

Table 2: Protein Labeling Parameters

Parameter	Recommended Value
Protein Buffer	Amine-free (e.g., PBS, 0.1 M sodium bicarbonate)
Reaction pH	8.3 - 8.5
Protein Concentration	≥ 2 mg/mL
Molar Ratio (Dye:Protein)	5:1 to 20:1 (start with 10:1)
Incubation Time	1 hour
Incubation Temperature	Room Temperature

Table 3: Live Cell Staining Parameters (using CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE)

Parameter	Recommended Value
Staining Buffer	Protein-free, amine-free physiological buffer (e.g., PBS)
Staining Concentration	1 - 10 µM (optimize for cell type)
Incubation Time	20 minutes
Incubation Temperature	37°C
Quenching Solution	Medium containing at least 1% BSA or serum

## Experimental Protocols

### Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

- Oregon Green 488 succinimidyl ester
- Anhydrous DMSO

- Purified protein (in amine-free buffer)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

#### Procedure:

- Prepare Protein Solution:
  - Ensure the protein is in an amine-free buffer (e.g., PBS). If in a buffer like Tris, dialyze against PBS.
  - Adjust the protein concentration to 2 mg/mL.
  - For 0.5 mL of protein solution (1 mg total), add 50  $\mu$ L of 1 M sodium bicarbonate to raise the pH to ~8.3.
- Prepare Dye Stock Solution:
  - Allow the vial of Oregon Green 488 succinimidyl ester to warm to room temperature.
  - Dissolve the dye in anhydrous DMSO to a concentration of 10 mM. For a 5 mg vial, this would be approximately 98  $\mu$ L of DMSO. This solution should be used immediately.
- Conjugation Reaction:
  - Add the appropriate volume of the 10 mM dye stock solution to the protein solution. A 10:1 molar ratio of dye to protein is a good starting point.
  - Stir the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.

- Apply the reaction mixture to the top of the column.
- Elute the labeled protein with PBS. The first colored band to elute is the conjugated protein. The second, slower-moving band is the unconjugated dye.
- Collect the fractions containing the labeled protein.
- Storage:
  - Store the labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to 1-10 mg/mL if the conjugate concentration is low) and freeze in aliquots at -20°C.

## Protocol 2: Live Cell Staining for Proliferation and Tracking

This protocol is based on the use of a cell-permeant version of the dye, such as CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE.

Materials:

- CellTrace™ Oregon Green™ 488 Carboxy-DFFDA, SE
- Anhydrous DMSO
- Cells in suspension
- Protein-free, amine-free physiological buffer (e.g., PBS)
- Complete cell culture medium containing serum or BSA
- Flow cytometer

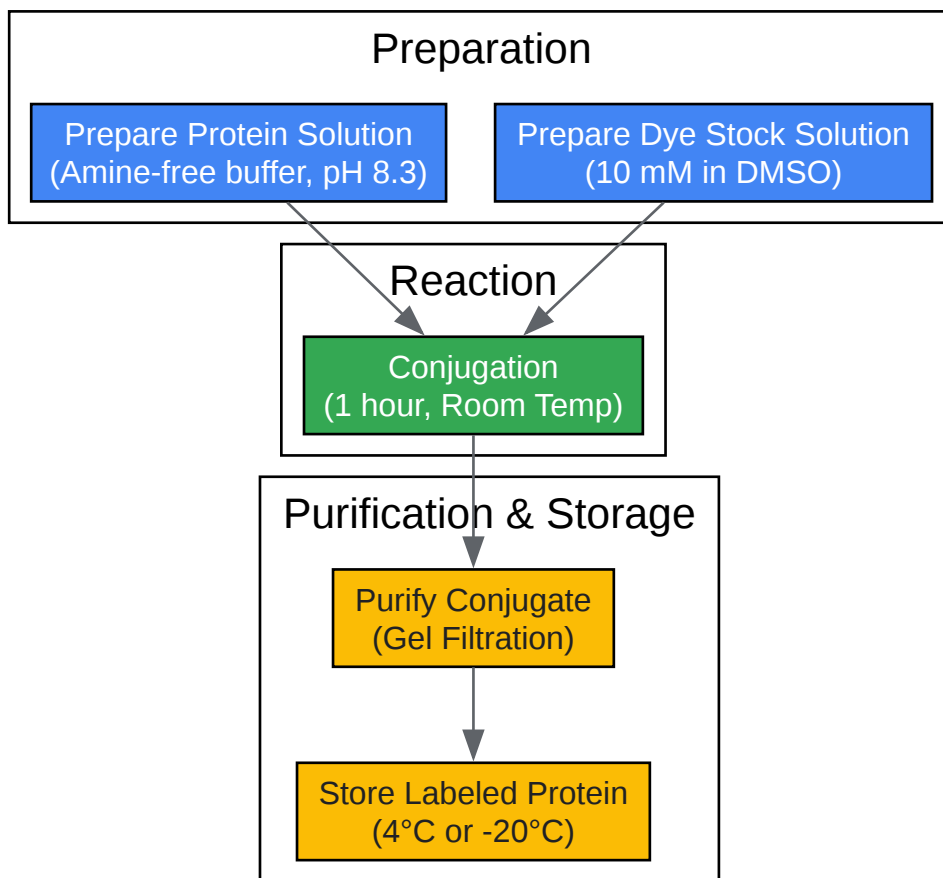
Procedure:

- Prepare Dye Stock Solution:
  - Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO immediately before use.

- Prepare Cells:
  - Start with a single-cell suspension at a concentration of  $1 \times 10^6$  cells/mL in a protein-free, amine-free physiological buffer.
- Staining:
  - Add the dye stock solution to the cell suspension to a final concentration of 1-10  $\mu$ M. It is crucial to optimize this concentration for your specific cell type.
  - Immediately mix by gentle vortexing or inverting the tube.
  - Incubate for 20 minutes at 37°C, protected from light. Gently agitate the cells during incubation.
- Quenching and Washing:
  - To stop the reaction, add at least 5 volumes of ice-cold complete medium containing serum or BSA.
  - Incubate for 5 minutes on ice.
  - Centrifuge the cells, remove the supernatant, and wash once with pre-warmed complete medium.
- De-esterification:
  - Resuspend the cells in fresh, pre-warmed complete medium and incubate for 10-20 minutes to allow for the cleavage of acetate groups by intracellular esterases, which traps the fluorescent dye inside the cells.
- Analysis:
  - The cells are now ready for your experiment. For cell proliferation analysis, a time-zero control sample should be analyzed by flow cytometry to establish the fluorescence intensity of the parent generation.

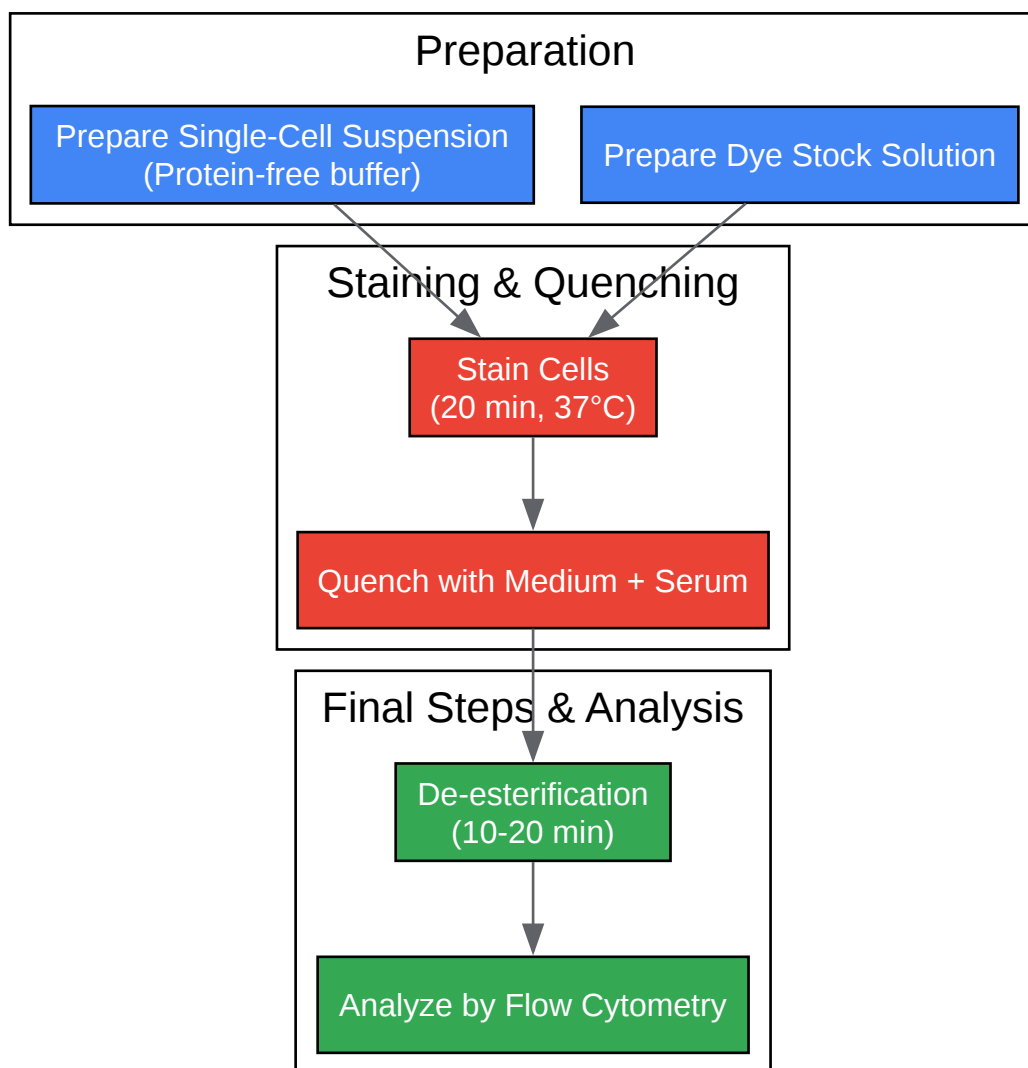
## Visualizations

## Protein Labeling Workflow





## Live Cell Staining Workflow



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